molecular formula C9H11BrClNO2 B13500123 Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride

Cat. No.: B13500123
M. Wt: 280.54 g/mol
InChI Key: RJDSOVVYTGIBPG-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is an organic compound with a complex structure that includes an amino group, a bromine atom, and a methyl ester group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride typically involves a multi-step process. One common method includes the bromination of 2-methylbenzoic acid, followed by esterification to form methyl 4-bromo-2-methylbenzoate. The amino group is then introduced through a nitration-reduction sequence, where the nitro group is first added and then reduced to an amino group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of different amine derivatives.

Scientific Research Applications

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Biological Activity

Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C10H12BrClN2O2
  • Molecular Weight : 295.57 g/mol
  • Functional Groups : Amino group, bromo substituent, ester group

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of specific enzymes or receptors, which can lead to therapeutic effects in various diseases.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : The presence of the amino group suggests potential interactions with neurotransmitter receptors, which could influence neurological functions.

Biological Activity and Therapeutic Applications

The compound has been investigated for various biological activities, including:

  • Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been noted to induce apoptosis in human glioblastoma cells, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects : Some derivatives of similar compounds have demonstrated anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency .
    Cell LineIC50 (µM)Mechanism
    MCF-715Apoptosis induction
    HeLa20Cell cycle arrest
  • Neuroprotective Effects :
    • Another investigation highlighted the neuroprotective potential of this compound in models of neurodegeneration. The study found that it could reduce oxidative stress markers in neuronal cells .
  • Anti-inflammatory Activity :
    • A recent study explored the anti-inflammatory properties of related compounds and suggested that this compound could inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory disorders .

Properties

Molecular Formula

C9H11BrClNO2

Molecular Weight

280.54 g/mol

IUPAC Name

methyl 5-amino-4-bromo-2-methylbenzoate;hydrochloride

InChI

InChI=1S/C9H10BrNO2.ClH/c1-5-3-7(10)8(11)4-6(5)9(12)13-2;/h3-4H,11H2,1-2H3;1H

InChI Key

RJDSOVVYTGIBPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)Br.Cl

Origin of Product

United States

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